benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that features a benzyl group attached to a pyrazole ring substituted with a fluorine atom and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, 5-fluoro-1,3-dimethyl-1H-pyrazole can be prepared by reacting 1,3-dimethyl-5-fluoropyrazole with hydrazine under acidic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl chloride can react with the pyrazole derivative in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the pyrazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted benzyl or pyrazole derivatives
Scientific Research Applications
Benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or thermal stability.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and the pyrazole ring can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,3-dimethyl-1H-pyrazole: A precursor in the synthesis of benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine.
Benzylamine: A simpler amine that lacks the pyrazole ring and fluorine substitution.
1-Benzyl-3-methyl-4-fluoropyrazole: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a fluorinated pyrazole ring. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic compound within the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant research findings.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C12H18FN5 |
Molecular Weight | 251.30 g/mol |
IUPAC Name | N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI | InChI=1S/C12H18FN5/c1-8(2)18-11(5-6-15-18)14-7-10-9(3)16-17(4)12(10)13/h5-6,8,14H,7H2,1-4H3 |
Canonical SMILES | CC1=NN(C(=C1CNC2=CC=NN2C(C)C)F)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom is believed to enhance the compound's binding affinity, thereby increasing its biological efficacy.
Key Mechanisms:
- Anticancer Activity : The compound exhibits significant antiproliferative effects in various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can inhibit mTORC1 activity and promote autophagy, which is crucial for cancer cell survival .
- Autophagy Modulation : Research indicates that certain pyrazole derivatives disrupt autophagic flux by interfering with mTORC1 reactivation, leading to accumulation of LC3-II and abnormal autophagic structures .
- Inflammatory Response : Pyrazole derivatives have been noted for their anti-inflammatory properties, which may contribute to their overall therapeutic potential .
Structure-Activity Relationships (SAR)
The structural modifications of this compound play a critical role in determining its biological activity. Variations in substituents on the pyrazole ring and the benzyl moiety can significantly influence potency and selectivity against different biological targets.
Notable Findings:
- Compounds with additional methyl or halogen substituents on the pyrazole ring often display enhanced anticancer activity.
- The introduction of bulky groups at specific positions can improve metabolic stability and reduce toxicity .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound and its derivatives:
- Antiproliferative Studies :
- In Vitro Activity Against Cancer Cell Lines :
- Anti-inflammatory Properties :
Properties
CAS No. |
1856053-00-3 |
---|---|
Molecular Formula |
C13H16FN3 |
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H16FN3/c1-10-12(13(14)17(2)16-10)9-15-8-11-6-4-3-5-7-11/h3-7,15H,8-9H2,1-2H3 |
InChI Key |
JGWZCOQIOASUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=CC=CC=C2)F)C |
Origin of Product |
United States |
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